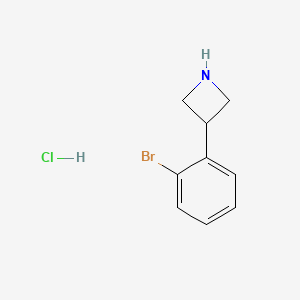
1-(3-bromo-5-chlorophenyl)propan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Bromo-5-chlorophenyl)propan-1-one (BCP) is a chemical compound that is widely used in scientific research and laboratory experiments. BCP is a brominated phenyl propanone, and it is a white crystalline solid with a melting point of approximately 118-120 °C. BCP is an important intermediate for the synthesis of pharmaceuticals, agrochemicals and other organic compounds, and it has been used in a wide range of laboratory experiments.
科学的研究の応用
1-(3-bromo-5-chlorophenyl)propan-1-one has a wide range of applications in scientific research, including the synthesis of pharmaceuticals and agrochemicals, the study of biological systems, and the development of new materials. 1-(3-bromo-5-chlorophenyl)propan-1-one has been used in the synthesis of a variety of drugs, including the anti-inflammatory drug ibuprofen, the anticonvulsant drug gabapentin, and the anti-cancer drug paclitaxel. 1-(3-bromo-5-chlorophenyl)propan-1-one has also been used in the synthesis of agrochemicals such as the herbicide glyphosate and the insecticide chlorpyrifos. In addition, 1-(3-bromo-5-chlorophenyl)propan-1-one has been used in the study of biological systems, including the study of enzyme-catalyzed reactions, the study of protein-DNA interactions, and the study of molecular recognition. 1-(3-bromo-5-chlorophenyl)propan-1-one has also been used in the development of new materials, such as polymers, nanomaterials, and nanocomposites.
作用機序
1-(3-bromo-5-chlorophenyl)propan-1-one is a brominated phenyl propanone, and it is believed to act as a Lewis acid catalyst in chemical reactions. 1-(3-bromo-5-chlorophenyl)propan-1-one is believed to catalyze the formation of covalent bonds between two molecules by forming a transition state in which the two molecules are held together by a weak bond. The weak bond is then broken, allowing the two molecules to form a stronger covalent bond.
Biochemical and Physiological Effects
1-(3-bromo-5-chlorophenyl)propan-1-one is not known to have any direct biochemical or physiological effects. However, 1-(3-bromo-5-chlorophenyl)propan-1-one has been used in the synthesis of a variety of drugs, which may have biochemical and physiological effects. For example, ibuprofen is an anti-inflammatory drug that is believed to act by blocking the production of prostaglandins, which are molecules that cause inflammation.
実験室実験の利点と制限
The main advantage of using 1-(3-bromo-5-chlorophenyl)propan-1-one in lab experiments is that it is a relatively inexpensive and readily available starting material. 1-(3-bromo-5-chlorophenyl)propan-1-one is also a relatively stable compound, and it is not prone to decomposition or oxidation. However, 1-(3-bromo-5-chlorophenyl)propan-1-one can be toxic if inhaled or ingested, and it should be handled with care in the laboratory.
将来の方向性
1-(3-bromo-5-chlorophenyl)propan-1-one has been used in a wide range of laboratory experiments, and there are numerous potential future directions for its use. 1-(3-bromo-5-chlorophenyl)propan-1-one could be used in the synthesis of new drugs and agrochemicals, and it could be used in the study of biological systems, such as the study of enzyme-catalyzed reactions, the study of protein-DNA interactions, and the study of molecular recognition. 1-(3-bromo-5-chlorophenyl)propan-1-one could also be used in the development of new materials, such as polymers, nanomaterials, and nanocomposites. In addition, 1-(3-bromo-5-chlorophenyl)propan-1-one could be used in the synthesis of polymers for use in biotechnology applications, such as gene delivery, tissue engineering, and drug delivery. Finally, 1-(3-bromo-5-chlorophenyl)propan-1-one could be used in the synthesis of new catalysts, such as organometallic catalysts, that could be used in a variety of industrial processes.
合成法
1-(3-bromo-5-chlorophenyl)propan-1-one can be synthesized from a variety of starting materials, including bromobenzene and chlorobenzene, using a Friedel-Crafts alkylation reaction. The reaction involves the addition of a Lewis acid catalyst such as aluminum chloride or boron trifluoride to the starting materials, followed by the addition of an alkylating agent such as propionyl chloride. The reaction can be carried out in either a batch or continuous process, and the yield of the reaction can be increased by the addition of a quenching agent such as water.
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for 1-(3-bromo-5-chlorophenyl)propan-1-one involves the conversion of 3-bromo-5-chlorobenzene to 3-bromo-5-chlorophenylacetic acid, followed by the conversion of the acid to the corresponding acid chloride. The acid chloride is then reacted with propanone to yield the final product.", "Starting Materials": [ "3-bromo-5-chlorobenzene", "Sodium hydroxide", "Sodium hypochlorite", "Acetic acid", "Thionyl chloride", "Propanone" ], "Reaction": [ "Step 1: 3-bromo-5-chlorobenzene is treated with sodium hydroxide and sodium hypochlorite to yield 3-bromo-5-chlorophenylacetic acid.", "Step 2: The acid is then converted to the corresponding acid chloride using thionyl chloride.", "Step 3: The acid chloride is reacted with propanone in the presence of a catalyst such as aluminum chloride to yield 1-(3-bromo-5-chlorophenyl)propan-1-one." ] } | |
CAS番号 |
1261568-27-7 |
製品名 |
1-(3-bromo-5-chlorophenyl)propan-1-one |
分子式 |
C9H8BrClO |
分子量 |
247.5 |
純度 |
95 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



